1-Cyclohexyl-1-propyl acetate
Overview
Description
1-Cyclohexyl-1-propyl acetate is an organic compound belonging to the ester family. It is characterized by a cyclohexyl group attached to a propyl chain, which is further bonded to an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-propyl acetate can be synthesized through the esterification reaction between cyclohexylpropyl alcohol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of a strong acid catalyst and elevated temperatures enhances the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-propyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclohexylpropyl alcohol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Cyclohexylpropyl alcohol and acetic acid.
Reduction: Cyclohexylpropyl alcohol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
1-Cyclohexyl-1-propyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-propyl acetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing cyclohexylpropyl alcohol and acetic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the propyl chain.
Propyl acetate: Similar structure but lacks the cyclohexyl group.
Cyclohexylpropyl alcohol: The alcohol precursor to 1-Cyclohexyl-1-propyl acetate.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a propyl chain, which imparts distinct chemical and physical properties. Its combination of stability and pleasant odor makes it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
1-cyclohexylpropyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJXKQCYPJVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883798 | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-32-1 | |
Record name | Cyclohexanemethanol, α-ethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2114-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethanol, alpha-ethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-1-propyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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